4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is a chemical compound characterized by a pyrazole ring substituted with a 3,4,5-trimethoxyphenyl group. This compound is identified by the CAS number 861251-10-7 and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This compound is synthesized as part of research into pyrazole derivatives, which are known for their diverse biological activities. It is classified under heterocyclic compounds due to the presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms. The trimethoxyphenyl substitution enhances its chemical reactivity and biological activity.
The synthesis of 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine typically involves several key steps:
The synthetic routes may vary but often include optimization techniques to enhance yield and purity. Industrial production may employ continuous flow reactors and advanced purification methods to achieve scalable synthesis.
The molecular structure of 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine can be represented as follows:
The structure features a pyrazole core (a five-membered ring with two nitrogen atoms) attached to a phenyl group that has three methoxy groups at the 3, 4, and 5 positions.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions:
The specific reagents and conditions used in these reactions will determine the nature of the products formed. For instance, oxidation may yield quinones while reduction could lead to various amine derivatives.
The mechanism of action for 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine involves interactions with specific molecular targets within cells. Studies indicate that it may inhibit tubulin polymerization, disrupting microtubule dynamics which is critical for cell division. This disruption can lead to cell cycle arrest in cancer cells at the G2/M phase . Additionally, it may modulate enzyme activities involved in inflammation and microbial growth.
Relevant data from spectral analyses (e.g., NMR spectra) can provide insights into its electronic environment and confirm structural integrity.
4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine has significant applications in:
The discovery of 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine emerged from systematic efforts to overcome limitations of combretastatin A-4 (CA-4), a natural cis-stilbene tubulin polymerization inhibitor isolated from Combretum caffrum. Despite CA-4's potent anti-angiogenic effects, its clinical translation was hindered by poor water solubility, metabolic instability, and isomerization liabilities [1] [6]. Early structure-activity relationship (SAR) studies identified the 3,4,5-trimethoxyphenyl (TMP) moiety as a critical pharmacophore for tubulin binding, primarily through interactions between its 4-methoxy oxygen and Cysβ241 residue at the colchicine site [1] [6]. This insight catalyzed the development of heterocyclic B-ring analogs, including pyrazole derivatives.
Initial synthetic routes to 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine employed condensation reactions between 3,4,5-trimethoxybenzaldehyde and cyanoacetic derivatives, followed by cyclization with hydrazine hydrate [2] [9]. Alternative pathways involved:
Characterization confirmed the compound’s stability as the 1H-tautomer, validated by AM1 calculations showing a 37.03 kJ/mol energy preference over the 2H-form due to aromatic circulation across both rings [9]. Biological screening revealed micromolar-range cytotoxicity against endothelial and cancer cell lines, positioning it as a viable CA-4 analog scaffold [1] [6].
Table 1: Key Synthetic Routes to 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine
Method | Starting Materials | Conditions | Yield (%) | Key Reference |
---|---|---|---|---|
Hydrazine Cyclization | 3-(3,4,5-TMP)-2-cyanopropenal | Ethanol, reflux, 12h | 78 | [9] |
Pyridine Ring Formation | 5-Amino-3-(3,4,5-TMP)pyrazole, 1,3-dicarbonyls | Acetic acid, 100°C, 8h | 65 | [2] |
Bromination-Functionalization | 6-Methoxy-1H-pyrazolo[3,4-b]pyridine | NBS, CCl₄, reflux | 82 | [1] |
The compound belongs to the 1H-pyrazol-3-amine structural class, featuring a TMP group at C4 and an exocyclic amine at C3. This architecture embodies a "privileged scaffold" due to:
Computational analyses reveal that the TMP moiety adopts a near-perpendicular dihedral angle (84–89°) relative to the pyrazole plane, facilitating deep burial within the hydrophobic colchicine pocket. Substituent effects at C5 are significant: electron-withdrawing groups (e.g., –CN) enhance dipole interactions with tubulin’s β-subunit, while alkyl chains improve van der Waals contacts [1] [7].
Table 2: Structural Features Governing Tubulin Binding Affinity
Structural Element | Role in Target Engagement | Biological Consequence |
---|---|---|
3,4,5-Trimethoxyphenyl (C4) | Hydrogen bonding with Cysβ241, hydrophobic stacking with Valβ318 | Disruption of microtubule dynamics |
Pyrazole N2 | Coordination with Asnβ258 via water-mediated H-bond | Enhanced binding stability |
C3-Amino Group | Salt bridge formation with Aspβ251-Argβ308 dyad | Allosteric inhibition of GTP hydrolysis |
C5-Substituents | Modulation of electron density at N1–C5 bond | Tunable affinity across α/β-tubulin isoforms |
Research on 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine is driven by three intersecting imperatives:
Hybridization strategies have yielded derivatives with dual tubulin-kinase inhibition. For example, introducing a benzimidazole unit at C5 enhances VEGFR-2 affinity (Kᵢ = 0.18 μM), while maintaining tubulin depolymerization activity [9] .
Table 3: Primary Biological Targets and Functional Impacts
Target System | Biological Effect | Potency (IC₅₀/EC₅₀) | Validation Method |
---|---|---|---|
Tubulin Polymerization | Microtubule destabilization | 2.7 μM | Turbidimetric assay [1] |
HUVEC Proliferation | Anti-angiogenic activity | 0.54 μM | MTT assay [1] |
VEGF Secretion | Downregulation in tumor cells | 62% inhibition at 1 μM | ELISA [1] |
CDK2/Cyclin E | G₁/S cell cycle arrest | 4.8 μM | Kinase assay [7] |
Despite promising preclinical data, critical knowledge gaps persist:
Future research priorities include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: